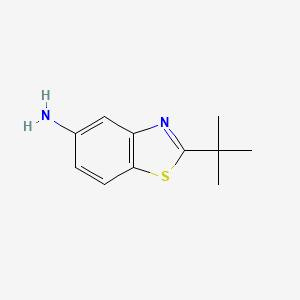

2-Tert-butyl-1,3-benzothiazol-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

58460-12-1 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

2-tert-butyl-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C11H14N2S/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3 |

InChI Key |

XSLZCLVYTSSVKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(S1)C=CC(=C2)N |

Origin of Product |

United States |

Advanced Functionalization and Derivatization Strategies of 2 Tert Butyl 1,3 Benzothiazol 5 Amine

Amino Group Functionalization

The primary amine at the C-5 position is a key handle for derivatization. Its nucleophilic character allows for a variety of transformations, including acylation, sulfonylation, and the formation of urea and thiourea linkages.

Acylation and Sulfonylation Reactions

The reaction of the 5-amino group with acylating and sulfonylating agents is a fundamental strategy for creating amide and sulfonamide derivatives, respectively. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Acylation: The introduction of an acyl group is readily achieved by treating 2-tert-butyl-1,3-benzothiazol-5-amine with acyl chlorides or anhydrides. This reaction forms a stable amide bond, effectively modifying the electronic and steric properties of the parent molecule.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamides. This functional group is significant in medicinal chemistry for its ability to act as a hydrogen bond donor and acceptor.

| Reagent | Product Class | Resulting Functional Group |

| Acetyl Chloride | N-acetyl derivative | Amide |

| Benzoyl Chloride | N-benzoyl derivative | Amide |

| p-Toluenesulfonyl Chloride | N-tosyl derivative | Sulfonamide |

| Methanesulfonyl Chloride | N-mesyl derivative | Sulfonamide |

Formation of Urea and Thiourea Derivatives

The synthesis of urea and thiourea derivatives from primary amines is a robust and widely utilized transformation. These functional groups are prevalent in pharmacologically active molecules due to their rigid structure and hydrogen-bonding capabilities. The general synthetic approach involves the reaction of 2-aminobenzothiazole (B30445) derivatives with isocyanates or isothiocyanates. nih.govmdpi.com

Urea Formation: The 5-amino group undergoes a nucleophilic addition to the electrophilic carbon of an isocyanate (R-N=C=O) to form N,N'-disubstituted ureas. The reaction is typically carried out in an inert solvent and proceeds efficiently at room temperature. nih.govmdpi.com A variety of alkyl and aryl isocyanates can be used to generate a library of urea derivatives. nih.gov

Thiourea Formation: Analogously, reacting the parent amine with an isothiocyanate (R-N=C=S) yields the corresponding thiourea derivative. These sulfur analogs share many structural features with their urea counterparts but possess distinct electronic and biological properties.

| Reagent | Product Class | General Structure |

| Phenyl Isocyanate | Phenyl Urea Derivative | (Benzothiazole)-NH-C(O)-NH-Phenyl |

| Methyl Isocyanate | Methyl Urea Derivative | (Benzothiazole)-NH-C(O)-NH-Methyl |

| Phenyl Isothiocyanate | Phenyl Thiourea Derivative | (Benzothiazole)-NH-C(S)-NH-Phenyl |

| Allyl Isothiocyanate | Allyl Thiourea Derivative | (Benzothiazole)-NH-C(S)-NH-Allyl |

Reductive Amination and Alkylation Studies

Further functionalization of the 5-amino group can be achieved through alkylation to form secondary and tertiary amines.

Reductive Amination: This powerful method allows for the controlled introduction of alkyl groups. The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. rsc.org Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride. This strategy provides a versatile route to a wide array of N-alkylated derivatives. rsc.org

Direct Alkylation: While direct alkylation with alkyl halides can be more challenging to control and may lead to over-alkylation, it remains a viable strategy under specific conditions. The reaction involves the nucleophilic attack of the amine on the alkyl halide. The reactivity follows the order R-I > R-Br > R-Cl. Studies on related 2-aminobenzothiazoles have explored N-alkylation of the endocyclic nitrogen, highlighting the different nucleophilic sites within the molecule. nih.gov

Modification of the Benzothiazole (B30560) Ring System

Beyond the amino group, the aromatic core of the benzothiazole offers opportunities for functionalization through electrophilic substitution or modern cross-coupling methodologies.

Regioselective C-H Functionalization

Modern synthetic chemistry has developed powerful tools for the direct functionalization of carbon-hydrogen (C-H) bonds, avoiding the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been pivotal in this area. acs.org

For the benzothiazole system, regioselective C-H functionalization can be directed by existing substituents. The powerful electron-donating amino group at the C-5 position strongly activates the aromatic ring towards electrophilic attack at the ortho (C-4, C-6) and para positions. However, the para position is blocked. Therefore, C-H functionalization is anticipated to occur preferentially at the C-4 and C-6 positions. Methodologies such as iridium-catalyzed C-H borylation can install a versatile boronate ester group, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds. nih.govacs.orgnih.gov

Halogenation and Nitro-Substitution Reactions

Electrophilic aromatic substitution provides a classical yet effective route for introducing functional groups onto the benzene (B151609) portion of the benzothiazole ring. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. The 5-amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using standard halogenating agents. For example, bromination using N-bromosuccinimide (NBS) or elemental bromine would be expected to yield substitution primarily at the C-4 and C-6 positions, which are ortho to the strongly activating amino group.

Nitro-Substitution: Nitration can be accomplished by treating the benzothiazole with a mixture of nitric acid and sulfuric acid. The strongly electron-donating amino group directs the nitro group (-NO2) to the C-4 and C-6 positions. The resulting nitro-substituted derivatives are valuable intermediates, as the nitro group can be subsequently reduced to an amino group or undergo other transformations.

| Reaction | Reagent(s) | Expected Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C-4 and/or C-6 |

| Chlorination | N-Chlorosuccinimide (NCS) | C-4 and/or C-6 |

| Nitration | HNO₃ / H₂SO₄ | C-4 and/or C-6 |

Suzuki-Miyaura and Other Cross-Coupling Derivatizations

The aromatic amine functionality of this compound serves as a versatile anchor for advanced functionalization, particularly through palladium-catalyzed cross-coupling reactions. While the amine group itself is not a typical substrate for direct coupling, it can be readily converted into a more suitable functional group, such as a halide or triflate, through well-established methods like the Sandmeyer reaction. This transformation opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with an organic halide or triflate, is a premier method for creating biaryl structures. tcichemicals.comresearchgate.net For instance, converting the 5-amino group of the parent benzothiazole to a bromide would produce 5-bromo-2-tert-butyl-1,3-benzothiazole. This intermediate could then be reacted with a wide array of aryl or heteroaryl boronic acids to synthesize complex derivatives. Research on related benzothiazole structures has demonstrated the feasibility of this approach. For example, 2-(4-bromophenyl)benzothiazole has been successfully coupled with various phenylboronic acid derivatives in high yields using a palladium catalyst. researchgate.net This strategy is invaluable for synthesizing molecules with tailored electronic and photophysical properties.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings can be employed to further diversify the benzothiazole core. These reactions provide access to a broad spectrum of functional groups and structural motifs.

Table 1: Potential Cross-Coupling Reactions for Functionalizing the 2-Tert-butyl-1,3-benzothiazole Scaffold

| Reaction Name | Coupling Partners | Resulting Bond | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Organoboron Acid/Ester + Aryl Halide/Triflate | C(sp²)–C(sp²) | Pd(PPh₃)₄, SPhos |

| Heck | Alkene + Aryl Halide/Triflate | C(sp²)–C(sp²) | Pd(OAc)₂, P(o-tolyl)₃ |

| Sonogashira | Terminal Alkyne + Aryl Halide/Triflate | C(sp²)–C(sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine/Amide + Aryl Halide/Triflate | C(sp²)–N | Pd₂(dba)₃, BINAP |

| C-S Coupling | Thiol + Aryl Halide/Triflate | C(sp²)–S | Pd(dba)₂, Xantphos |

Preparation of Macrocyclic and Polymeric Architectures Incorporating the Benzothiazole Unit

The rigid and functionalizable nature of the 2-tert-butyl-1,3-benzothiazole unit makes it an attractive building block for the synthesis of complex macrocycles and polymers. The creation of these large-scale architectures typically requires starting materials with at least two reactive sites that can undergo condensation or coupling reactions.

For macrocycle synthesis, a common strategy involves the [2+2] condensation of two bifunctional monomers under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov A hypothetical route starting from this compound could involve initial functionalization to introduce two reactive groups. For example, N-alkylation of the amine followed by ortho-lithiation and subsequent reaction with an electrophile like dibromomethane could yield a benzothiazole derivative with two bromomethyl arms. This difunctionalized monomer could then be reacted with a suitable linker, such as a diamine or dithiol, to construct the macrocyclic framework.

In the realm of polymers, the 5-amino group is a key functional handle for polycondensation reactions. It can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides, or with dialdehydes to form polyimines (Schiff base polymers). These materials are of interest for their potential thermal stability and optoelectronic properties, stemming from the conjugated benzothiazole moiety. The bulky tert-butyl group can enhance the solubility of the resulting polymers, facilitating their processing and characterization.

Design and Synthesis of Multidentate Ligands

The 2-Tert-butyl-1,3-benzothiazole scaffold possesses intrinsic features that are highly desirable for ligand design. The thiazole (B1198619) ring contains a nitrogen atom (N-3) that is a Lewis basic site, capable of coordinating to metal centers. researchgate.net Additionally, the 5-amino group can be readily derivatized to introduce further donor atoms, enabling the synthesis of multidentate ligands that can form stable chelate rings with metal ions. researchgate.net

A straightforward derivatization involves the acylation of the 5-amino group. For example, reaction with chloroacetyl chloride yields an N-acyl derivative which can then be reacted with other nucleophiles to build more complex ligand arms. researchgate.net By incorporating donor groups such as pyridyl, phosphino, or carboxylate moieties into these arms, bidentate (N,N'), (N,O), or (N,P) and tridentate (N,N',N'') ligands can be systematically synthesized. The steric bulk of the 2-tert-butyl group can play a crucial role in influencing the coordination geometry of the resulting metal complexes, potentially enforcing specific catalytic activities or stabilizing unusual oxidation states.

Coordination Chemistry of Benzothiazole-Derived Ligands with Transition Metals

Ligands derived from benzothiazole are known to form stable complexes with a wide range of transition metals. researchgate.net The coordination number and geometry of these complexes are dictated by the oxidation state of the metal, the number and type of donor atoms in the ligand, and steric factors. libretexts.orglibretexts.orglumenlearning.com

A simple ligand derived from this compound, where the amine is functionalized with a single pyridyl group, would likely act as a bidentate N,N'-ligand. It would coordinate to a metal ion through the thiazole nitrogen and the pyridyl nitrogen, forming a stable six-membered chelate ring. Depending on the metal and other ancillary ligands, this could result in square planar (e.g., with Pd(II), Pt(II)) or tetrahedral (e.g., with Zn(II), Co(II)) geometries for four-coordinate complexes, or octahedral geometries for six-coordinate complexes (e.g., with Fe(II), Ru(II)). libretexts.orglumenlearning.com The presence of the sterically demanding tert-butyl group adjacent to the thiazole nitrogen would likely influence bond angles and could prevent the formation of some sterically crowded complexes.

Table 2: Typical Coordination Geometries with Transition Metals

| Metal Ion Example | Coordination Number | Common Geometry |

| Cu(II), Ni(II), Pd(II), Pt(II) | 4 | Square Planar |

| Co(II), Zn(II), Cd(II) | 4 | Tetrahedral |

| Co(III), Fe(II), Fe(III), Ru(II) | 6 | Octahedral |

Synthesis of Phosphorous and Silane Pincer Ligands

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, often conferring exceptional stability and unique reactivity to the resulting metal complex. The synthesis of pincer ligands based on the 2-Tert-butyl-1,3-benzothiazole scaffold is a sophisticated goal that requires multistep synthetic sequences.

A plausible strategy for synthesizing a PNP-type phosphorous pincer ligand could involve the N-alkylation of the 5-amino group with a protecting group, followed by directed ortho-lithiation at the C-4 and C-6 positions of the benzene ring. These positions, activated by the amino and thiazole groups, could then be quenched with a chlorophosphine, such as chlorodiisopropylphosphine, to install the two phosphine donor arms. A final deprotection step would yield the PNP pincer ligand. Similar strategies have been successfully employed for the synthesis of PNP pincer ligands from pyrrole precursors. nih.gov

The synthesis of an analogous silane pincer ligand (SiNSi) is more challenging but conceptually similar. After installing the two silyl arms via lithiation and reaction with a chlorosilane, the central amine could serve as the third donor site. The design of such ligands is of significant interest for developing catalysts for small molecule activation and other challenging chemical transformations. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Tert Butyl 1,3 Benzothiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A complete structural assignment for 2-tert-butyl-1,3-benzothiazol-5-amine requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the tert-butyl group. The aromatic region would typically display a complex pattern due to the protons on the substituted benzene (B151609) ring. An extensive NMR investigation of various 2-aryl benzothiazole (B30560) derivatives provides a basis for predicting these shifts. mdpi.com The amino group (NH₂) would likely appear as a broad singlet, which can be confirmed by D₂O exchange, while the nine equivalent protons of the tert-butyl group would give a sharp, intense singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would show signals for the nine carbons of the benzothiazole core, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons. The chemical shifts of carbons bonded to heteroatoms (N and S) are particularly informative. mdpi.comresearchgate.net

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment.

COSY: Establishes ¹H-¹H coupling correlations, helping to identify adjacent protons, which is crucial for assigning the spin systems of the aromatic ring. researchgate.net

HSQC: Correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of protonated carbons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the tert-butyl group to the C2 position of the benzothiazole ring. researchgate.netrsc.org

The following table provides predicted NMR data for this compound based on analysis of similar structures. mdpi.comrsc.orgmdpi.com

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| Aromatic-H (H4, H6, H7) | ~6.7-7.8 | m | C2 (C=N) | ~175-180 |

| -NH₂ | ~3.5-5.0 | br s | C3a, C7a (Aromatic Quaternary) | ~130-155 |

| -C(CH₃)₃ | ~1.45 | s | C4, C5, C6, C7 (Aromatic CH) | ~105-130 |

| -C(CH₃)₃ | ~38 | |||

| -C(CH₃)₃ | ~30 |

The structure of this compound, with its bulky tert-butyl group at the C2 position, suggests the possibility of restricted rotation (atropisomerism) around the C2-C(tert-butyl) bond. While specific studies on this molecule are not prevalent, the principles of conformational analysis can be applied.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the definitive determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). mdpi.com

For this compound (C₁₁H₁₅N₂S), HRMS can distinguish its exact mass from other potential elemental compositions that might have the same nominal mass. The technique is sensitive enough to detect the minute mass differences between isotopes. Typically, the analysis is performed using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule [M+H]⁺. rsc.orgmdpi.com The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula.

| Molecular Formula | Species | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

|---|---|---|---|---|

| C₁₁H₁₅N₂S | [C₁₁H₁₆N₂S]⁺ | 208.1034 | 208.1032 | <5 |

An observed mass that matches the calculated mass to within a few parts per million (ppm) provides unequivocal evidence for the molecular formula of the compound. amazonaws.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint of the functional groups present, as well as insights into intermolecular forces like hydrogen bonding. researchgate.net

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key structural features.

N-H Vibrations: The primary amine (-NH₂) group will show characteristic stretching vibrations in the IR spectrum, typically as two bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching).

C-H Vibrations: The spectrum will feature aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands from the tert-butyl group just below 3000 cm⁻¹. researchgate.net

Benzothiazole Ring Vibrations: The C=N stretching of the thiazole (B1198619) ring and the C=C stretching vibrations of the aromatic system give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. researchgate.net The C-S stretching vibration is typically weaker and appears at lower wavenumbers (600-800 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| tert-Butyl | C-H Stretch | 2850 - 2970 | Strong |

| Thiazole Ring | C=N Stretch | 1630 - 1680 | Medium |

| Thiazole Ring | C-S Stretch | 600 - 800 | Weak-Medium |

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, most notably hydrogen bonding. The presence of the primary amine group on the benzothiazole ring makes this compound a candidate for forming intermolecular hydrogen bonds of the N-H···N type in the solid state or in concentrated solutions.

The effect of hydrogen bonding is most clearly observed in the N-H stretching region of the IR spectrum. In a dilute solution with a non-polar solvent (like CCl₄), where the molecules are isolated, the N-H stretching bands would be sharp and appear at higher frequencies (e.g., ~3400-3500 cm⁻¹). In contrast, in the solid state or a concentrated solution, the formation of hydrogen bonds weakens the N-H bond, causing the absorption bands to broaden significantly and shift to lower frequencies (a "red shift"). The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bonding interactions within the sample. researchgate.net

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline materials. It provides precise information about the spatial arrangement of atoms, bond lengths, bond angles, and the packing of molecules within a crystal lattice. For this compound, while a specific crystal structure may not be publicly available, extensive data from closely related benzothiazole derivatives allow for a detailed and accurate prediction of its structural characteristics.

Determination of Molecular Geometry and Bond Parameters

The molecular geometry of this compound is defined by the fusion of a benzene ring and a thiazole ring, with a tert-butyl group at the C2 position and an amine group at the C5 position. Analysis of analogous structures, such as 1,3-benzothiazol-2-amine and 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, provides a clear picture of the expected bond parameters. researchgate.netresearchgate.net

The benzothiazole core is anticipated to be nearly planar. nih.gov The C-S and C=N bonds within the thiazole ring exhibit lengths characteristic of their partial double and double bond nature, respectively. The tert-butyl group introduces a tetrahedral geometry at the C2 position, with C-C bond lengths typical for sp³-hybridized carbon atoms. The amine group at the C5 position will have C-N bond lengths consistent with an amino group attached to an aromatic ring.

Table 1: Representative Bond Lengths and Angles for Benzothiazole Derivatives

| Parameter | Bond/Angle | Typical Value |

| Bond Length (Å) | C-S | 1.74 - 1.76 |

| C=N (thiazole) | 1.30 - 1.33 | |

| C-N (thiazole) | 1.37 - 1.39 | |

| C-C (aromatic) | 1.36 - 1.41 | |

| C-N (amine) | 1.38 - 1.42 | |

| Bond Angle (°) | C-S-C | ~89 - 91 |

| S-C-N | ~114 - 116 | |

| C-N-C | ~108 - 110 | |

| Angles in Benzene Ring | ~118 - 121 |

Note: Data are compiled from representative crystal structures of related benzothiazole compounds. researchgate.netresearchgate.net

Analysis of Crystal Packing and Supramolecular Synthons (e.g., hydrogen bonding, π-π stacking)

Hydrogen Bonding: The primary sites for hydrogen bonding are the amino group (-NH₂) at the C5 position, which acts as a hydrogen bond donor, and the imine nitrogen (N3) of the thiazole ring, which serves as a hydrogen bond acceptor. In the crystal structure of 1,3-benzothiazol-2-amine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds involving the amino groups. researchgate.net A similar N-H···N hydrogen bond-driven dimerization is a highly probable supramolecular synthon for this compound. These dimers can then be further linked into more extended one-, two-, or three-dimensional networks. researchgate.netnih.gov

Studies of Polymorphism and Co-crystallization

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having a different arrangement of molecules in the solid state. youtube.com These different forms, or polymorphs, can exhibit varied physicochemical properties. The presence of flexible functional groups and multiple hydrogen bond donors/acceptors in this compound makes it a strong candidate for exhibiting polymorphism. Different crystallization conditions could favor different hydrogen bonding patterns or stacking arrangements, leading to the formation of distinct polymorphs. rsc.org

Co-crystallization involves crystallizing a target molecule with a second, different molecule (a coformer) to create a new, single-phase crystalline solid. mdpi.com The design of co-crystals relies on understanding and utilizing supramolecular synthons. Given its hydrogen bonding capabilities, this compound could readily form co-crystals with coformers containing complementary functional groups, such as carboxylic acids or other heterocycles. rsc.orgmdpi.com Such studies are valuable in pharmaceutical and materials science for tuning properties like solubility and stability.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. For conjugated aromatic systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of benzothiazole derivatives is typically characterized by strong absorption bands in the ultraviolet region, which are attributed to π→π* electronic transitions within the conjugated π-system of the aromatic rings. nih.govresearchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the benzothiazole core.

For this compound, the presence of the electron-donating amino group (-NH₂) at the C5 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole. This is due to the amino group increasing the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. The tert-butyl group, being a weak electron-donating group, is expected to have a much smaller electronic effect. Studies on various substituted benzothiazoles confirm that electron-donating groups generally lead to red-shifted absorption, while electron-withdrawing groups can cause a blue shift. nih.govresearchgate.net

Table 2: Electronic Absorption Maxima for Selected Benzothiazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2-((1H-benzo[d]imidazol-2-yl)thio)-N-ethyl-N-phenylacetamide | Ethanol | 352 | nih.gov |

| 2-aminobenzothiazole (B30445) | (Not specified) | ~300-350 | researchgate.net |

| Brominated 5,6-dihydroxyindole (B162784) carboxylate (related heterocycle) | (Not specified) | ~330 | umaine.edu |

Note: This table provides examples of absorption maxima for related heterocyclic structures to illustrate the typical range for π→π transitions.*

Advanced Research Applications and Chemical Significance Excluding Prohibited Elements

Role as Versatile Building Blocks in Complex Organic Synthesis

The benzothiazole (B30560) nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to a wide range of biological targets, making it a cornerstone in the synthesis of pharmacologically active compounds. nih.govresearchgate.net The presence of the 5-amino group on 2-tert-butyl-1,3-benzothiazol-5-amine offers a crucial reactive handle for chemists. This primary amine can be readily transformed into a vast array of other functional groups or used as a nucleophile in coupling reactions, allowing for the construction of complex molecular architectures. nih.govnih.gov

The general synthetic utility of 2-aminobenzothiazoles often involves reactions like acylation, diazotization followed by substitution, and multicomponent reactions to build fused heterocyclic systems. nih.govmdpi.com These established synthetic routes underscore the potential of this compound as a starting material for creating diverse chemical libraries.

Precursors for Lead Compound Optimization in Medicinal Chemistry Programs (focus on synthetic strategy)

In medicinal chemistry, the process of "hit-to-lead" optimization is critical for transforming an initial active compound (a "hit") into a viable drug candidate (a "lead") with improved potency, selectivity, and pharmacokinetic properties. The benzothiazole scaffold is central to many such programs. acs.orgjchemrev.comamanote.com The strategic modification of a lead compound is a cornerstone of this process. For instance, replacing a carboxylic acid group with a bioisosteric equivalent is a common strategy to enhance a compound's physicochemical properties while retaining biological activity. acs.org

The this compound structure is well-suited for this role. The 5-amino group is a key starting point for synthetic diversification. A common strategy involves acylating the amino group to introduce a variety of substituents, thereby exploring the structure-activity relationship (SAR). nih.gov For example, in the development of antimycobacterial agents, benzothiazole amides were synthesized and optimized by modifying the acyl group to improve potency and pharmacological properties. amanote.com

Another optimization strategy involves introducing substituents to disrupt molecular planarity, which can improve solubility—a crucial factor for drug efficacy. acs.org The inherent bulk of the tert-butyl group in this compound already contributes to non-planarity, a feature that can be further modulated through synthetic modifications at the 5-amino position. In the development of DNA gyrase inhibitors, similar benzothiazole cores were modified at various positions to enhance solubility and reduce plasma protein binding. acs.orgacs.org

| Optimization Strategy | Synthetic Approach using Benzothiazole-amine Core | Goal | Reference |

| Bioisosteric Replacement | Modification of the amine to mimic other functional groups. | Improve physicochemical properties (e.g., solubility, pKa). | acs.org |

| Structure-Activity Relationship (SAR) | Acylation of the 5-amino group with diverse carboxylic acids. | Identify substituents that enhance potency and selectivity. | nih.govnih.gov |

| Improve Solubility | Introduction of polar or non-planar groups via the 5-amino handle. | Enhance aqueous solubility and oral bioavailability. | acs.org |

| Target Engagement | Attaching linkers or side chains to the 5-amino position. | Optimize interactions with the biological target's binding pocket. | nih.gov |

Construction of Chemical Probes for Interrogating Chemical Systems

Chemical probes are essential tools for studying biological systems. The benzothiazole core is a known fluorophore, and its derivatives are increasingly used to create these probes. acs.org The luminescent properties of benzothiazoles can be finely tuned by adding or modifying substituents, making them ideal for sensing applications. 2-(2′-aminophenyl)benzothiazole, a related structure, is a promising core for probes due to the ability to introduce various groups at the amino position, which allows for tunable photophysical properties and provides additional sites for metal coordination or analyte binding. mdpi.com

Derivatives of this compound can be designed as fluorescent chemosensors. The 5-amino group serves as an ideal attachment point for a receptor unit designed to bind a specific analyte (e.g., metal ions, anions, or biomolecules). Upon binding, a change in the electronic properties of the molecule can lead to a detectable change in fluorescence (e.g., quenching or enhancement), a process known as photoinduced electron transfer (PET). The benzothiadiazole (BTD) scaffold, a close relative, has been successfully employed in probes for bioimaging of organelles like mitochondria and lipid droplets. acs.org

Development of Organic Catalysts and Organocatalytic Systems

While more commonly known for its applications in materials and medicine, the benzothiazole scaffold also plays a role in catalysis. Derivatives are used as vulcanization accelerators in the rubber industry and can function as chemical reaction regulators. mdpi.comnih.gov In the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, benzothiazole-containing structures are emerging as valuable scaffolds.

For example, tricyclic pyrimido[2,1-b]benzothiazole frameworks have been used to create Lewis base isothiourea catalysts. acs.org These catalysts are effective in various asymmetric reactions, which are crucial for producing chiral molecules for the pharmaceutical industry. The synthesis of these catalytic scaffolds often starts from substituted 2-aminobenzothiazoles, highlighting the foundational role of compounds like this compound. acs.org Additionally, recent research has demonstrated the use of a natural gum-based nanocatalyst containing Zr(IV) for the efficient, one-pot synthesis of benzothiazole derivatives under solvent-free conditions. orgchemres.org Covalent Organic Frameworks (COFs) built with benzothiazole units have also been developed for applications in heterogeneous organocatalysis. acs.org

Integration into Functional Materials

The rigid, planar, and electron-rich nature of the benzothiazole ring system makes it an excellent building block for functional organic materials. mdpi.com These materials have applications in electronics, photonics, and sensor technology.

Design Principles for Optoelectronic and Responsive Materials (focus on chemical structure-property relationships)

Benzothiazole and its isomer benzothiadiazole (BTD) are widely used as electron-accepting units in the design of donor-acceptor (D-A) type organic semiconductors. researchgate.net These materials are the basis for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The key design principle involves pairing the electron-deficient benzothiazole core with an electron-donating unit to create a molecule with a small HOMO-LUMO energy gap, which is essential for absorbing and emitting light at longer wavelengths. rsc.org

The relationship between the chemical structure and the material's properties is paramount. For instance, extending the π-conjugated system of the molecule, often by adding more aromatic rings, typically leads to a red-shift in absorption and emission spectra and a reduced energy gap. rsc.org The specific substitution pattern on the benzothiazole ring also has a profound impact. In one study, positional isomers of a complex molecule containing benzothiazole and benzothiadiazole units were synthesized. rsc.org The study found that changing the attachment point of the functional groups significantly influenced the molecule's electronic properties and its response to external stimuli like mechanical force (mechanochromism) and acidity (acidochromism). rsc.org This demonstrates how precise control over the molecular structure, starting from a building block like this compound, allows for the fine-tuning of a material's optoelectronic and responsive properties.

| Structural Feature | Impact on Property | Application | Reference |

| Donor-Acceptor (D-A) Structure | Lowers HOMO-LUMO gap, enables intramolecular charge transfer (ICT). | OLEDs, Organic Solar Cells | researchgate.net |

| Extended π-Conjugation | Red-shifts absorption/emission, reduces bandgap. | Near-Infrared (NIR) emitters, FETs | rsc.org |

| Positional Isomerism | Modulates acceptor strength, molecular packing, and flexibility. | Mechano-sensors, Security Inks | rsc.org |

| Bulky Substituents (e.g., tert-butyl) | Can disrupt π-stacking, influencing solid-state packing and solubility. | Solution-processable materials | acs.org |

Scaffold for Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The benzothiazole scaffold is well-suited for designing molecules that can self-assemble into ordered, functional nanostructures. Its planar aromatic surface facilitates π-π stacking, while the nitrogen and sulfur heteroatoms can participate in hydrogen bonding or coordinate with metals. mdpi.com

A prominent example in supramolecular chemistry involves benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, which self-assemble into helical, fibrous structures. While not a direct benzothiazole derivative, the principles are transferable. The key is a C3-symmetric core that promotes directional interactions. nih.gov More directly, researchers have studied the 2D self-assembly of molecules like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (a BTA) on surfaces, observing the formation of complex, ordered honeycomb networks driven by hydrogen bonding. mpg.de

The functional groups on the this compound scaffold—specifically the amino group—can be used to direct self-assembly. For example, the amino group can be converted into an amide or urea, which are excellent hydrogen-bonding motifs. By attaching appropriate side chains, chemists can program the molecule to self-assemble in solution or on surfaces, creating functional architectures for applications ranging from catalysis to molecular electronics.

Ligand Development for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The development of novel organic ligands is a cornerstone of modern materials chemistry, particularly for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of immense interest due to their applications in gas storage, catalysis, and sensing. 2-Aminobenzothiazole (B30445) and its derivatives have been successfully employed as ligands in the construction of coordination polymers. jocpr.com The compound this compound possesses key structural features that make it a promising candidate for a ligand in this context.

The benzothiazole ring system contains both a nitrogen and a sulfur atom which can act as coordination sites for metal ions. Furthermore, the exocyclic amino group at the 5-position provides an additional coordination site, allowing for the formation of diverse and potentially complex coordination networks. The interplay between the metal center and the multiple coordination sites of the ligand can lead to the formation of one, two, or three-dimensional structures, which is a defining characteristic of coordination polymers. researchgate.net

The tert-butyl group at the 2-position is expected to play a significant role in the resulting architecture of the coordination polymer or MOF. Its steric bulk can influence the packing of the polymer chains, potentially leading to the formation of porous structures. This is a critical aspect in the design of MOFs, where the size and shape of the pores are crucial for their function. The table below illustrates the potential coordination sites and their expected influence on the resulting material.

| Structural Feature | Potential Role in Coordination | Expected Influence on MOF/Coordination Polymer Structure |

| Thiazole (B1198619) Nitrogen | Primary coordination site for metal ions. | Formation of the primary polymer backbone. |

| Thiazole Sulfur | Secondary or bridging coordination site. | Can lead to higher dimensional networks and influence electronic properties. |

| 5-Amino Group | Additional coordination site or site for post-synthetic modification. | Can increase the dimensionality of the framework and introduce functional sites. |

| 2-Tert-butyl Group | Steric directing group. | Can prevent dense packing, leading to porous materials. |

Research on related aminobenzothiazole ligands has shown that they can form stable complexes with a variety of transition metals, such as Mn(II), Co(II), Ni(II), and Cu(II). jocpr.com It is conceivable that this compound could form similar coordination polymers, with the tert-butyl group providing a tool for fine-tuning the framework's topology and porosity.

Exploration in Chemical Biology (focus on design and synthesis of chemical tools)

The benzothiazole core is considered a "privileged scaffold" in medicinal chemistry and chemical biology, as it is found in a wide range of biologically active compounds. nih.govmdpi.com Derivatives of 2-aminobenzothiazole, in particular, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The design and synthesis of novel chemical tools for probing biological systems is a key area of chemical biology, and this compound offers several avenues for exploration in this field.

The primary amino group at the 5-position is a key functional handle for the synthesis of more complex molecules. It can be readily acylated, alkylated, or used in condensation reactions to attach fluorescent dyes, affinity tags, or other reporter groups. This would allow for the creation of chemical probes to study the localization and interactions of specific proteins or other biomolecules.

The tert-butyl group, while not typically considered a reactive site, can have a profound impact on the biological activity of a molecule. Its lipophilicity can enhance membrane permeability, which is a crucial property for intracellular probes. Furthermore, its size and shape can influence the binding affinity and selectivity of the molecule for its biological target. The table below outlines potential chemical modifications and their applications in chemical biology.

| Modification Site | Type of Modification | Potential Application as a Chemical Tool |

| 5-Amino Group | Acylation with a fluorophore | Fluorescent probe for cellular imaging. |

| 5-Amino Group | Coupling to a known drug molecule | Creation of a targeted drug delivery system. |

| 5-Amino Group | Formation of a Schiff base with a bioactive aldehyde | Development of a prodrug or a sensor for specific aldehydes. |

| Benzothiazole Core | Introduction of additional functional groups | Fine-tuning of biological activity and selectivity. |

The synthesis of libraries of compounds based on the this compound scaffold would be a valuable strategy for discovering new chemical tools with specific biological functions. High-throughput screening of such libraries against various biological targets could lead to the identification of novel inhibitors, activators, or imaging agents.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of the synthesis and reactivity of novel heterocyclic compounds is fundamental to the advancement of organic chemistry. The this compound molecule, with its specific substitution pattern, provides an interesting case study for understanding the interplay of steric and electronic effects in a bicyclic aromatic system.

The synthesis of 2-substituted benzothiazoles can be achieved through various methods, including the condensation of o-aminothiophenols with carboxylic acids or their derivatives. mdpi.com The introduction of the tert-butyl group at the 2-position likely requires specific synthetic strategies to overcome the steric hindrance of this bulky substituent. The development of efficient synthetic routes to this compound would be a valuable contribution to the field of heterocyclic chemistry.

The electronic properties of the benzothiazole ring are influenced by the electron-donating amino group at the 5-position and the electron-withdrawing nature of the thiazole ring itself. The tert-butyl group, being weakly electron-donating, will also have a subtle effect on the electron density distribution in the ring system. Understanding these electronic effects is crucial for predicting the reactivity of the molecule in various chemical transformations. For example, the amino group is expected to activate the benzene (B151609) ring towards electrophilic substitution, and the position of substitution would be directed by the combined influence of the amino group and the fused thiazole ring.

A systematic study of the reactivity of this compound in a range of chemical reactions would provide valuable data for the broader understanding of benzothiazole chemistry. This could include investigations into electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The insights gained from such studies would be beneficial for the design of new synthetic methodologies and the development of novel benzothiazole-based functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.